molecular formula C20H22F3N3OS B4284239 N-[3-(METHYLSULFANYL)PHENYL]-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE

N-[3-(METHYLSULFANYL)PHENYL]-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4284239
M. Wt: 409.5 g/mol
InChI Key: FIFQYQXXSHZZOY-UHFFFAOYSA-N
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Description

N-[3-(METHYLSULFANYL)PHENYL]-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE is a complex organic compound characterized by the presence of a piperazine ring, a trifluoromethyl group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(METHYLSULFANYL)PHENYL]-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[3-(METHYLSULFANYL)PHENYL]-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(METHYLSULFANYL)PHENYL]-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(METHYLSULFANYL)PHENYL]-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(methylthio)phenyl]-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide: Similar structure but with a phenyl group instead of a benzyl group.

    N-[3-(methylthio)phenyl]-4-[3-(trifluoromethyl)benzyl]-1-piperazinecarboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

Uniqueness

N-[3-(METHYLSULFANYL)PHENYL]-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a trifluoromethyl group and a piperazine ring makes it particularly interesting for medicinal chemistry applications.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3OS/c1-28-18-7-3-6-17(13-18)24-19(27)26-10-8-25(9-11-26)14-15-4-2-5-16(12-15)20(21,22)23/h2-7,12-13H,8-11,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFQYQXXSHZZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(METHYLSULFANYL)PHENYL]-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE
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N-[3-(METHYLSULFANYL)PHENYL]-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE

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